1-ethyl-6-fluoro-7-morpholino-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
1-ethyl-6-fluoro-7-morpholino-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H20F4N4O3 and its molecular weight is 488.443. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Fluoroquinolones, including the compound , possess a wide range of antibacterial activity . They are prescribed for the treatment of different diseases caused by Gram-negative and Gram-positive microorganisms .
Treatment of Tuberculosis
Fluoroquinolones have been used in the treatment of tuberculosis . Their unique mechanism of action allows them to be effective against strains resistant to many other classes of antibacterials drugs .
Combatting Hospital Strains
Fluoroquinolones have been found to be effective against rare hospital strains . This makes them valuable in a healthcare setting where antibiotic resistance is a significant concern.
Synthesis of More Active Bicyclic Fluoroquinolones
Improved synthetic procedures have been applied to obtain more active bicyclic fluoroquinolones . This opens up possibilities for the development of new drugs with enhanced properties.
Formation of Heterocycles from the Fluoroquinolone Carboxyl Group
The fluoroquinolone carboxyl group can be used to form heterocycles . This allows for the creation of hybrid pharmacophore systems, which can lead to the development of new drugs.
Overcoming Antibiotic Resistance
The modification of fluoroquinolones can lead to the development of molecules that can overcome the problem of resistance to antibiotics .
properties
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N4O3/c1-2-31-13-17(23-29-22(30-35-23)14-3-5-15(6-4-14)24(26,27)28)21(33)16-11-18(25)20(12-19(16)31)32-7-9-34-10-8-32/h3-6,11-13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWROPTXJFHRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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